molecular formula C24H23ClN4O2S B11634075 N-{3-[(4-butylphenyl)amino]quinoxalin-2-yl}-4-chlorobenzenesulfonamide

N-{3-[(4-butylphenyl)amino]quinoxalin-2-yl}-4-chlorobenzenesulfonamide

Cat. No.: B11634075
M. Wt: 467.0 g/mol
InChI Key: HXLYFWBBAJKYQR-UHFFFAOYSA-N
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Description

N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a butylphenyl group, and a chlorobenzene sulfonamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the butylphenyl group through amination reactions. The final step involves the sulfonation of the chlorobenzene ring to form the sulfonamide group. Common reagents used in these reactions include aniline derivatives, chlorosulfonic acid, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve ambient temperatures and pressures, with specific catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its antifungal and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to act as a quinone outside inhibitor (QoI), disrupting electron transport in cellular respiration. This inhibition leads to the accumulation of reactive oxygen species and subsequent cell death, making it effective against various pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of a quinoxaline core, butylphenyl group, and chlorobenzene sulfonamide moiety. This structural complexity provides it with distinct chemical properties and a broad spectrum of applications in various scientific fields.

Properties

Molecular Formula

C24H23ClN4O2S

Molecular Weight

467.0 g/mol

IUPAC Name

N-[3-(4-butylanilino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C24H23ClN4O2S/c1-2-3-6-17-9-13-19(14-10-17)26-23-24(28-22-8-5-4-7-21(22)27-23)29-32(30,31)20-15-11-18(25)12-16-20/h4-5,7-16H,2-3,6H2,1H3,(H,26,27)(H,28,29)

InChI Key

HXLYFWBBAJKYQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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